Methyl 5-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Description
Methyl 5-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to nucleosides and antibiotics . The molecule features a chlorinated pyrimidine ring fused to a pyrrole moiety, with a methyl group at position 7 and a methyl ester at position 2. The compound is synthesized via nucleophilic substitution or coupling reactions, as inferred from procedures for analogous structures .
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 5-chloro-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-13-3-5(10)6-7(9(14)15-2)11-4-12-8(6)13/h3-4H,1-2H3 |
InChI Key |
LFEKOBUFZRPCHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)C(=O)OC)Cl |
Origin of Product |
United States |
Biological Activity
Methyl 5-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H8ClN3O2
- Molecular Weight : 201.62 g/mol
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine family often exhibit their biological effects through inhibition of key enzymes involved in cell proliferation and survival. Specifically, studies have highlighted the following mechanisms:
-
Enzyme Inhibition : These compounds have shown significant inhibitory activity against several kinases, including:
- EGFR (Epidermal Growth Factor Receptor)
- Her2 (Human Epidermal Growth Factor Receptor 2)
- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
- CDK2 (Cyclin-dependent Kinase 2)
- Induction of Apoptosis : Mechanistic studies revealed that treatment with this compound can lead to:
In Vitro Studies
A series of in vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 40 | Induction of apoptosis |
| MDA-MB-231 | 50 | Inhibition of EGFR and Her2 |
| HeLa | 55 | Cell cycle arrest and apoptosis induction |
| A549 | 60 | Targeting CDK2 |
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting broad therapeutic potential.
Case Studies
In a recent study focusing on pyrrolo[2,3-d]pyrimidine derivatives, this compound was evaluated alongside other derivatives for its ability to induce apoptosis in HepG2 cells. The findings indicated that this compound not only induced apoptosis but also modulated critical apoptotic pathways by increasing pro-apoptotic signals while decreasing anti-apoptotic factors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity within pyrrolo[2,3-d]pyrimidine derivatives allows for tailored physicochemical and biological properties. Below is a systematic comparison:
Halogen Substitution
- Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (): Differs by a bromine atom at position 5 instead of chlorine. Higher molecular weight (291.6 vs. 247.6 g/mol) could influence solubility and pharmacokinetics .
Ester Position and Substituent Variations
- Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (QM-7328, ):
- Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate ():
Sulfonyl and Aromatic Modifications
- The ethyl ester and sulfonyl group collectively increase molecular weight (383.8 g/mol) and polarity .
Carboxylic Acid Derivatives
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Reactivity : Chloro substituents at position 5 (target compound) favor nucleophilic aromatic substitution over bromo analogs due to better leaving-group ability .
- Bioactivity : Methyl esters generally exhibit enhanced cellular uptake compared to carboxylic acids, making the target compound more suitable for in vivo studies .
- Synthetic Flexibility : Position 4 esters (target) are more accessible for further functionalization than position 5 or 6 analogs, as seen in coupling reactions for kinase inhibitor synthesis .
Q & A
Q. Advanced Research Focus
- Biochemical assays : Use fluorescence-based ADP-Glo™ kinase assays to measure IC₅₀ values. For example, pre-incubate the compound with a kinase (e.g., JAK2) and ATP, then quantify ADP formation .
- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro at position 5, methyl at position 7) and compare binding affinities via surface plasmon resonance (SPR) .
- Molecular docking : Employ AutoDock Vina to predict binding poses against crystal structures of target enzymes (PDB IDs: e.g., 6VSB for JAK2) .
How can researchers resolve discrepancies in crystallographic data, particularly when refining disordered substituents?
Advanced Research Focus
Disorder in the methyl or chloro groups may arise due to dynamic motion. Mitigation strategies include:
- Multi-conformer modeling : Use SHELXL’s PART instruction to refine alternative positions .
- Restraints : Apply SIMU and DELU restraints to stabilize anisotropic displacement parameters.
- Validation tools : Check the Cambridge Structural Database (CSD) for analogous structures to benchmark geometric parameters .
What analytical techniques are critical for purity assessment, and how can method robustness be ensured?
Q. Basic Research Focus
- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% formic acid) at 1 mL/min. Monitor at 254 nm .
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with literature (e.g., methyl groups at δ 2.5–3.0 ppm in CDCl₃) .
- Mass spectrometry : High-resolution ESI-MS should match the theoretical [M+H]⁺ (e.g., C₁₀H₉ClN₃O₂⁺ = 238.0378) within ±2 ppm .
How can isotopic labeling or kinetic studies elucidate the reaction mechanism of this compound’s synthesis?
Q. Advanced Research Focus
- Isotopic tracing : Use ¹³C-labeled methyl iodide to track incorporation into the 7-methyl group via ¹³C NMR .
- Kinetic profiling : Conduct time-resolved in-situ IR spectroscopy to monitor intermediate formation (e.g., nitrile or ester intermediates) .
- Computational modeling : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map energy barriers for key steps like alkylation .
What strategies are effective for designing derivatives with enhanced selectivity toward specific biological targets?
Q. Advanced Research Focus
- Bioisosteric replacement : Substitute the chloro group with trifluoromethyl (-CF₃) to modulate lipophilicity and target engagement .
- Fragment-based design : Use the core pyrrolo[2,3-d]pyrimidine scaffold to append fragments identified via X-ray crystallography screens .
- Proteome-wide profiling : Employ KinomeScan® to assess off-target effects across 468 kinases, prioritizing derivatives with >100-fold selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
